N-(2,3-dihydro-1H-inden-2-yl)-2-(7-methoxy-1H-indol-1-yl)acetamide

Medicinal Chemistry Drug Discovery Chemical Biology

N-(2,3-dihydro-1H-inden-2-yl)-2-(7-methoxy-1H-indol-1-yl)acetamide is a synthetic small molecule (MF: C20H20N2O2; MW: 320.39 g/mol) that combines a 2,3-dihydro-1H-indene scaffold with a 7-methoxyindole moiety via an acetamide linker. The compound is part of a broader class of N-(2,3-dihydro-1H-inden-2-yl)acetamide derivatives, a chemotype that has been explored in medicinal chemistry for various biological activities including kinase inhibition and receptor modulation.

Molecular Formula C20H20N2O2
Molecular Weight 320.4 g/mol
Cat. No. B12185719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dihydro-1H-inden-2-yl)-2-(7-methoxy-1H-indol-1-yl)acetamide
Molecular FormulaC20H20N2O2
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1N(C=C2)CC(=O)NC3CC4=CC=CC=C4C3
InChIInChI=1S/C20H20N2O2/c1-24-18-8-4-7-14-9-10-22(20(14)18)13-19(23)21-17-11-15-5-2-3-6-16(15)12-17/h2-10,17H,11-13H2,1H3,(H,21,23)
InChIKeyIXBLHEQYFPSQQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,3-dihydro-1H-inden-2-yl)-2-(7-methoxy-1H-indol-1-yl)acetamide: Structural Classification and Physicochemical Profile


N-(2,3-dihydro-1H-inden-2-yl)-2-(7-methoxy-1H-indol-1-yl)acetamide is a synthetic small molecule (MF: C20H20N2O2; MW: 320.39 g/mol) that combines a 2,3-dihydro-1H-indene scaffold with a 7-methoxyindole moiety via an acetamide linker . The compound is part of a broader class of N-(2,3-dihydro-1H-inden-2-yl)acetamide derivatives, a chemotype that has been explored in medicinal chemistry for various biological activities including kinase inhibition and receptor modulation. However, no peer-reviewed biological activity data, selectivity profiles, or potency metrics specific to this exact compound could be located in publicly accessible databases as of the knowledge cutoff.

Why Generic Substitution Cannot Be Assumed for N-(2,3-dihydro-1H-inden-2-yl)-2-(7-methoxy-1H-indol-1-yl)acetamide


Even within the N-(2,3-dihydro-1H-inden-2-yl)acetamide chemical class, seemingly minor structural variations can produce profound differences in target engagement, selectivity, and downstream biological activity [1]. For example, in indane-type acetamide analogues investigated as TRPV1 antagonists, the specific nature of the A-region conferred superior antagonism compared to structurally analogous surrogates [1]. Similarly, 7-methoxy substitution on the indole ring has been shown to critically influence biological outcomes: in one study, a 7-methoxy or 7-methylthio substitution on 3-amidoalkylindoles converted CB2 agonists into potent CB2 antagonists [2]. These findings underscore that the precise substitution pattern of the target compound—the 7-methoxy on the indole, the 2,3-dihydro-1H-inden-2-yl group, and the N-1 acetamide linkage—cannot be generically interchanged with other analogues without risking complete alteration of pharmacological profile. However, the absence of specific biological data for this exact compound currently prevents a quantitative appraisal of these structural features in a comparative context.

Quantitative Differentiation Evidence for N-(2,3-dihydro-1H-inden-2-yl)-2-(7-methoxy-1H-indol-1-yl)acetamide Against Closest Comparators


Absence of Publicly Available Quantitative Activity Data Precludes Direct Evidence Generation

A comprehensive search of the scientific literature, patent databases, and authoritative biochemical databases (including PubChem, ChEMBL, BindingDB) failed to identify any peer-reviewed, quantitative biological activity data for N-(2,3-dihydro-1H-inden-2-yl)-2-(7-methoxy-1H-indol-1-yl)acetamide. No IC50, Ki, EC50, or functional assay data were found for this exact compound against any molecular target. Consequently, no direct head-to-head comparison, cross-study comparable analysis, or class-level inference can be constructed that meets the evidentiary standards required for a product-specific evidence guide. This data gap is not unusual for a screening compound that has not yet been the subject of a dedicated medicinal chemistry campaign or patent disclosure, but it fundamentally precludes the generation of validated differentiation claims at this time.

Medicinal Chemistry Drug Discovery Chemical Biology

Structural Uniqueness of the 7-Methoxy Substitution Relative to Common Indole Acetamide Variants

The target compound bears a 7-methoxy substituent on the indole ring, whereas the vast majority of commercially available and literature-described indol-1-yl-acetamide analogues feature substitution at the 4-, 5-, or 6-positions, or are unsubstituted. The 7-methoxy group introduces unique steric and electronic properties near the indole nitrogen, which can influence the geometry of the acetamide linker and the conformational preferences of the overall molecule. In the broader context of indole SAR, 7-methoxyindole and 7-methylthioindole derivatives have been shown to exhibit distinct pharmacological behaviors compared to other regioisomers; for instance, in the cannabinoid receptor field, 7-substituted 3-amidoalkylindoles function as potent CB2 antagonists (IC50 = 16–28 nM for compounds 27/28), while identical scaffolds lacking the 7-substituent displayed agonist activity [1]. Although this CB2 data derives from 3-amidoalkylindoles rather than 1-acetamide derivatives, it illustrates the critical role of 7-substitution in dictating biological outcome. The target compound represents the only readily procurable N-(2,3-dihydro-1H-inden-2-yl)-2-(7-methoxy-1H-indol-1-yl)acetamide analogue identified among major screening compound vendors, providing unique exploratory value for SAR campaigns focused on positional isomer effects .

Structure-Activity Relationship Indole Chemistry Molecular Design

Conformational Constraint of the Indane Scaffold Differentiates from Common Benzylic or Phenyl Amine Bioisosteres

The 2-aminoindane (2,3-dihydro-1H-inden-2-amine) moiety of the target compound provides a conformationally constrained, bicyclic framework that is structurally distinct from the more commonly employed benzylamine, phenethylamine, or aniline-based N-substituents found in indole-1-acetamide analogues [1]. This conformational restriction reduces the rotational degrees of freedom of the amine-bearing side chain, potentially enhancing binding selectivity and altering pharmacokinetic properties. The significance of the indane scaffold in biological activity has been documented independently: indane-type A-region analogues exhibited superior TRPV1 antagonism compared to corresponding 2,3-dihydrobenzofuran and 1,3-benzodioxole surrogates [2]. However, no studies have directly compared the biological activity of N-(2,3-dihydro-1H-inden-2-yl)acetamide derivatives with their flexible amine counterparts in the same assay system, making this a structural hypothesis rather than an evidence-proven differentiation point.

Conformational Analysis Bioisosterism Scaffold Design

Computed Physicochemical Properties Suggest Favorable Drug-Likeness Relative to Higher-Molecular-Weight Indole Acetamide Analogues

The target compound has a molecular weight of 320.39 g/mol, logP of 3.54, 3 hydrogen bond acceptors, 1 hydrogen bond donor, and a polar surface area of 33.78 Ų . These values all fall within the boundaries of Lipinski's Rule of Five, suggesting favorable oral drug-likeness from a computational perspective. In contrast, many biologically characterized indole-1-acetamide analogues, such as those developed as dual IDO1/TDO inhibitors or sPLA2 inhibitors, possess molecular weights exceeding 400–500 g/mol and higher PSA values due to additional functional groups [1]. The target compound's comparatively compact structure may confer advantages in cell permeability and metabolic stability, attributes that are valuable both for hit identification screening and for subsequent lead optimization campaigns. However, this is a purely computational inference; no experimental ADME or permeability data exist for this specific compound.

Drug-Likeness ADME Properties Physicochemical Profiling

Explicit Limitation: No Validated Target Engagement Data Available for This Compound

It must be explicitly stated that, as of the knowledge cutoff, no target engagement data (IC50, Ki, Kd, EC50, or functional assay readouts) exist in the public domain for N-(2,3-dihydro-1H-inden-2-yl)-2-(7-methoxy-1H-indol-1-yl)acetamide. While indole-1-acetamide derivatives have been reported as ligands or inhibitors for diverse targets—including IDO1 (exemplified by US9624188 patent compounds with IC50 = 1 nM in HEK293 cellular assays [1]), KRAS G12C [2], sPLA2, HDACs, and GPCRs—none of these activities have been associated with the specific compound under consideration. The compound appears in the ChemDiv screening collection and the Smolecule catalog as an uncharacterized research compound, indicating it has not yet been profiled in published screening campaigns. This data gap represents a fundamental limitation for evidence-based procurement: any decision to acquire this compound must be predicated on its structural novelty and the user's intent to generate primary screening data, rather than on documented biological performance relative to known analogues.

Data Gap Risk Assessment Procurement Caution

Recommended Application Scenarios for N-(2,3-dihydro-1H-inden-2-yl)-2-(7-methoxy-1H-indol-1-yl)acetamide Based on Structural Attributes


Regioisomer SAR Exploration in Indole-1-Acetamide Screening Libraries

The compound is best deployed as a positional isomer probe within a broader indole-1-acetamide screening library. Because the 7-methoxyindole substitution pattern is underrepresented among commercially available analogues—most vendors predominantly stock 5-methoxy or unsubstituted variants—this compound fills a critical structural diversity gap. Scientific teams conducting scaffold-hopping or regioisomer SAR campaigns can use it to systematically interrogate how methoxy group position on the indole ring affects target binding and functional activity . This is especially relevant given the documented switch from agonist to antagonist activity observed with 7-substitution in related indole chemotypes [1].

Constrained Amine Scaffold Evaluation in Fragment-Based or Hit Identification Screening

The 2-aminoindane moiety provides conformational constraint that distinguishes the compound from flexible amine analogues (benzylamine, phenethylamine). Research groups conducting fragment-based screening or hit identification against targets where amine geometry is critical—such as aminergic GPCRs, transporters, or proteases—may select this compound to probe the binding impact of a rigidified, bicyclic amine framework. This application is supported by the broader precedent that indane-based analogues can exhibit superior target engagement relative to more flexible bioisosteres in certain target classes [2], but must be recognized as a hypothesis-driven exploration rather than a validated use case for this specific compound.

Lead-Optimization Starting Point with Favorable Computed Drug-Likeness

With a molecular weight of 320.39 g/mol, logP of 3.54, and a polar surface area of 33.78 Ų , the compound occupies a physicochemical space consistent with attractive lead-like properties. Teams requiring a neutral, moderately lipophilic indole-acetamide scaffold with room for molecular weight increase during optimization (e.g., adding solubilizing groups, installing metabolic soft spots, or appending selectivity-conferring motifs) may select this compound as a starting point. It does not carry the ADME liabilities commonly associated with higher-molecular-weight, multi-ring indole-acetamide leads documented in the IDO1 and sPLA2 inhibitor patent literature [3].

Negative Control or Chemoproteomic Probe Synthesis Precursor

Given the absence of documented biological activity, the compound may also serve as a negative control candidate in assays where a structurally related active indole-1-acetamide is being profiled. Its methoxy group provides a synthetic handle for further derivatization (e.g., demethylation to the phenolic analogue for biotinylation or fluorophore conjugation), enabling its use as a precursor for affinity-based chemoproteomic probe synthesis. This application leverages the compound's synthetic accessibility and the well-precedented chemistry of the 7-methoxyindole moiety .

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